

High-performance liquid chromatography (HPLC) method for Migravess analysis

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Compound of Interest

Compound Name: *Migravess*

Cat. No.: *B12733219*

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Application Note and Protocol: HPLC Analysis of Migravess

This document provides a detailed application note and protocol for the quantitative analysis of the active pharmaceutical ingredients (APIs) in **Migravess®** and **Migravess Forte®** using High-Performance Liquid Chromatography (HPLC). The method is designed for the simultaneous determination of Acetylsalicylic Acid (Aspirin) and Metoclopramide Hydrochloride.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations.

Introduction

Migravess is a pharmaceutical preparation formulated for the treatment of migraine. It combines the analgesic and anti-inflammatory properties of acetylsalicylic acid with the antiemetic and prokinetic effects of metoclopramide. **Migravess** is available in two strengths: **Migravess**, containing 325 mg of acetylsalicylic acid and 5 mg of metoclopramide hydrochloride, and **Migravess Forte**, with a higher dose of 450 mg of acetylsalicylic acid and the same 5 mg of metoclopramide hydrochloride.[1] A robust and reliable analytical method is crucial for the quality control of these formulations, ensuring the correct dosage and purity of the active ingredients. This HPLC method provides a sensitive and accurate means for the simultaneous quantification of both acetylsalicylic acid and metoclopramide in a single chromatographic run.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of **Migravess** tablets.

Materials and Reagents

- Acetylsalicylic Acid (Aspirin) reference standard
- Metoclopramide Hydrochloride reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- **Migravess** or **Migravess Forte** tablets

Instrumentation

A standard HPLC system equipped with:

- Isocratic pump
- UV-Vis detector
- Autosampler
- Column oven
- Data acquisition and processing software

Chromatographic Conditions

A validated HPLC method for the simultaneous determination of aspirin and metoclopramide has been established with the following conditions.^[2]

Parameter	Value
Column	Promosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Methanol : 0.02 M Phosphate Buffer (60:40, v/v), pH adjusted to 4.0 with orthophosphoric acid
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Injection Volume	20 µL
Column Temperature	Ambient
Internal Standard	Indapamide (optional, for improved precision)

Preparation of Solutions

2.4.1. Mobile Phase Preparation To prepare the 0.02 M phosphate buffer, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH of the buffer to 4.0 using orthophosphoric acid. The mobile phase is then prepared by mixing the phosphate buffer and methanol in a 40:60 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

2.4.2. Standard Solution Preparation Prepare individual stock solutions of acetylsalicylic acid and metoclopramide hydrochloride in methanol. A series of working standard solutions can be prepared by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range of the assay.

2.4.3. Sample Preparation

- Weigh and finely powder a representative number of **Migravess** tablets (e.g., 10 tablets).
- Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.
- Transfer the weighed powder to a volumetric flask.

- Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
- Dilute to the mark with methanol and mix well.
- Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
- Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

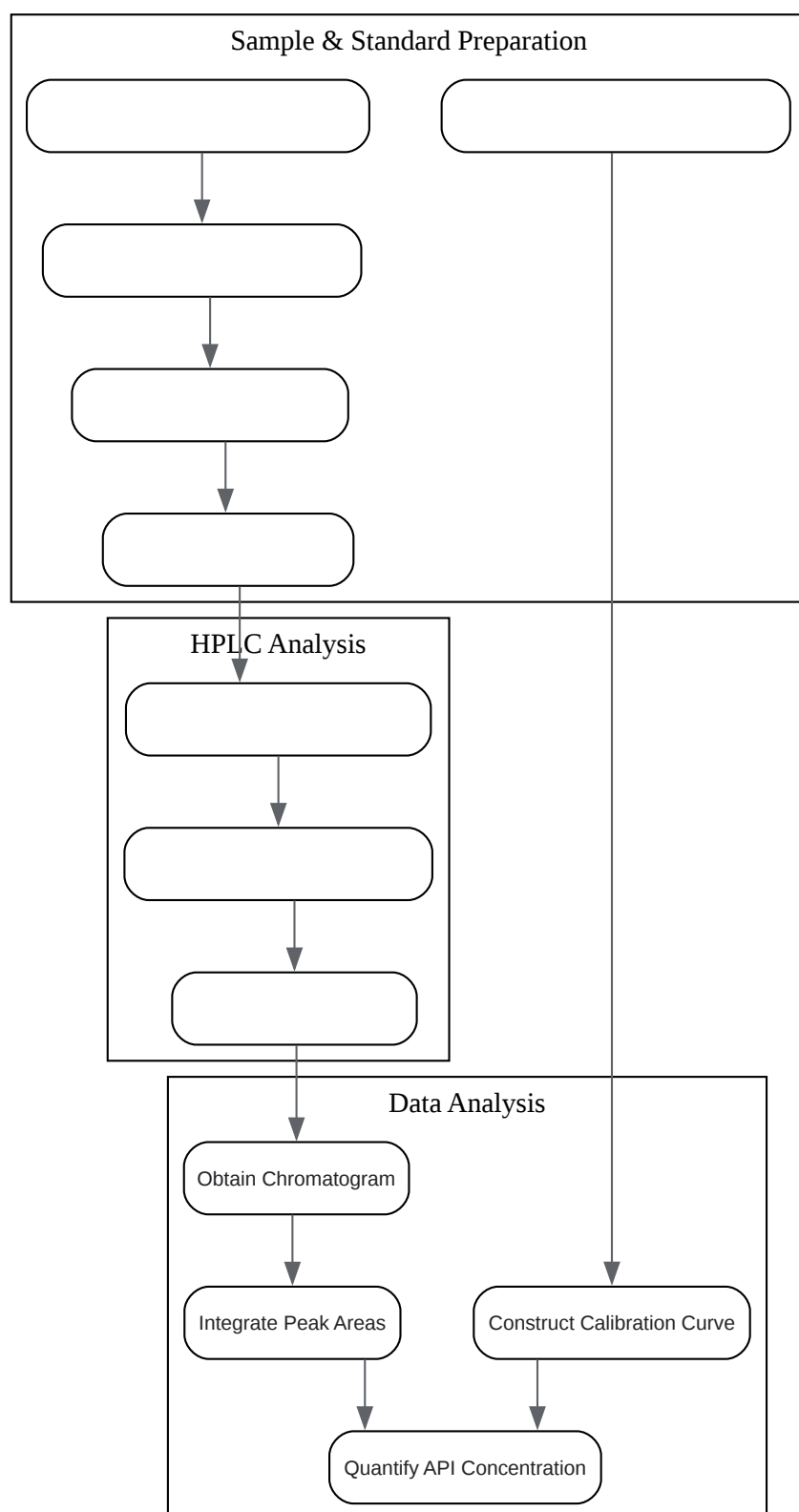
Quantitative Data Summary

The performance of the HPLC method is summarized in the table below.[\[2\]](#)[\[3\]](#)

Parameter	Acetylsalicylic Acid (Aspirin)	Metoclopramide
Linearity Range (µg/mL)	10.0 - 200.0	0.20 - 10.0
Limit of Detection (LOD) (µg/mL)	1.81	0.06
Limit of Quantification (LOQ) (µg/mL)	5.46	0.17
Retention Time (min)	Approx. 3.5	Approx. 6.0

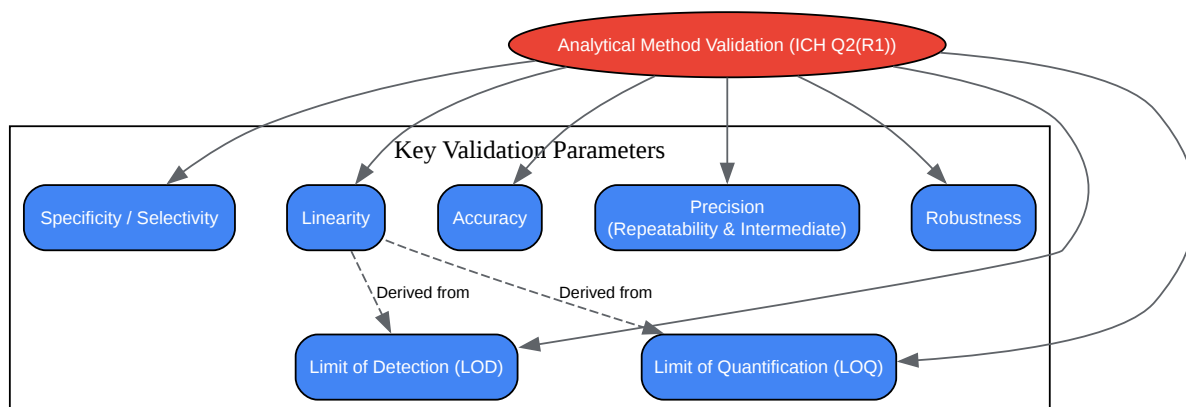
Experimental Workflow and Method Validation

The following diagrams illustrate the experimental workflow for the HPLC analysis of **Migravess** and the logical relationship of the analytical method validation parameters.



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Caption: Experimental workflow for the HPLC analysis of **Migravess**.



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Caption: Logical relationship of analytical method validation parameters.

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